4-(tert-Butoxycarbonyl)benzoic acid

Description

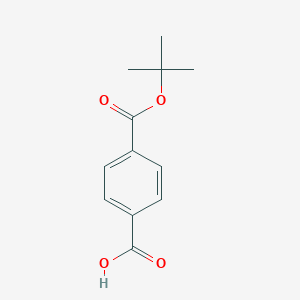

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBDCOLCHNVWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375436 | |

| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20576-82-3 | |

| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(tert-Butoxycarbonyl)benzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 4-(tert-Butoxycarbonyl)benzoic Acid

Introduction

This compound, also known as mono-tert-butyl terephthalate, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a carboxylic acid and a sterically hindered tert-butyl ester at opposing ends of a benzene ring, makes it a valuable building block. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or salt formation, while the tert-butoxycarbonyl group serves as a robust protecting group for a second carboxylic acid, which can be deprotected under specific acidic conditions.

This guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's characteristics to inform its use in experimental design, process development, and formulation. We will not only present quantitative data but also delve into the experimental methodologies for their determination, providing the causal reasoning behind these well-established protocols.

Molecular Identity and Core Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | [1] |

| Synonyms | Mono-tert-butyl terephthalate, 1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester | [2] |

| CAS Number | 20576-82-3 | [2][3] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][3] |

| Appearance | White to off-white or light yellow crystalline solid | [2][4] |

Figure 1: Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

Thermal and Physicochemical Properties

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity. There is some variation in the reported melting point for this compound, which may be attributable to different polymorphic forms or measurement conditions. The most commonly cited value from commercial suppliers is in the higher range.

| Parameter | Value | Source(s) |

| Melting Point | 209-212 °C (with decomposition) | [4][5] |

Boiling Point

Due to the compound's high molecular weight and the presence of a thermally labile tert-butyl ester group, it is expected to decompose at or before its boiling point under atmospheric pressure.

| Parameter | Value | Source(s) |

| Predicted Boiling Point | 351.8 °C at 760 mmHg | [4] |

Solubility Profile

The solubility is governed by the "like dissolves like" principle. The presence of a polar carboxylic acid group allows for hydrogen bonding, while the nonpolar benzene ring and tert-butyl group contribute to its solubility in organic solvents.

| Solvent | Qualitative Solubility | Rationale |

| Water | Limited / Low | The large hydrophobic backbone counteracts the polarity of the single carboxylic acid group. |

| Methanol, Ethanol | Soluble | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid. |

| Dichloromethane (DCM) | Soluble | The moderate polarity and ability to engage in dipole-dipole interactions allow for effective solvation.[2][4] |

| Ethyl Acetate | Soluble | As a polar aprotic solvent, it can act as a hydrogen bond acceptor for the carboxylic acid proton.[2] |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of disrupting intermolecular hydrogen bonds in the solid state.[4] |

| Hexane | Insoluble | The high polarity of the carboxylic acid group prevents dissolution in this nonpolar solvent. |

Acidity (pKa)

The parent compound, benzoic acid, has a pKa of approximately 4.2 in water.[6] The 4-(tert-butoxycarbonyl) group is an electron-withdrawing group due to the electronegativity of the oxygen atoms in the ester functionality. This group will withdraw electron density from the benzene ring via the inductive effect, stabilizing the conjugate base (carboxylate anion) formed upon deprotonation. This stabilization facilitates the release of the proton, resulting in a stronger acid.

Therefore, the pKa of this compound is predicted to be slightly lower (more acidic) than that of benzoic acid, likely in the range of 3.8-4.1.

Spectroscopic Profile

Spectroscopic data provides confirmation of the molecular structure. Below are the expected spectral characteristics based on the known functional groups.

¹H NMR Spectroscopy

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| -C(CH₃ )₃ | Singlet (s) | 1.6 | 9 equivalent protons on the tert-butyl group, no adjacent protons. |

| Ar-H (ortho to -COOH) | Doublet (d) | 8.1-8.2 | Aromatic protons adjacent to the electron-withdrawing carboxylic acid group are deshielded. |

| Ar-H (ortho to -COOtBu) | Doublet (d) | 8.0-8.1 | Aromatic protons adjacent to the electron-withdrawing ester group are deshielded. |

| -COOH | Broad Singlet (br s) | >12 | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal. |

¹³C NMR Spectroscopy

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

| -C(C H₃)₃ | 28-29 | Quaternary carbon of the tert-butyl group. |

| -C (CH₃)₃ | 81-82 | Aliphatic quaternary carbon of the tert-butyl group attached to the ester oxygen. |

| Ar-C | 129-135 | Aromatic carbons, with quaternary carbons appearing at the lower field end of this range. |

| Ar-C OOH | ~167 | Carbonyl carbon of the carboxylic acid. |

| Ar-C OOtBu | ~165 | Carbonyl carbon of the tert-butyl ester. |

Infrared (IR) Spectroscopy

| Functional Group | Vibration | Approx. Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid O-H | Stretch | 2500-3300 | Very broad and strong absorption due to hydrogen bonding.[7] |

| Carboxylic Acid C=O | Stretch | 1680-1710 | Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency.[7] |

| Ester C=O | Stretch | 1715-1730 | Strong, sharp absorption, typically at a slightly higher frequency than the conjugated acid. |

| Aromatic C=C | Stretch | 1450-1600 | Multiple medium to weak bands characteristic of the benzene ring.[7] |

| C-O Stretch | Stretch | 1200-1300 | Strong bands associated with both the acid and ester C-O bonds. |

Experimental Methodologies: A Practical Guide

This section provides field-proven, step-by-step protocols for determining the key physical properties discussed. The causality behind critical steps is explained to ensure robust and reproducible results.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities depress and broaden this range.

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point.

-

Critical Heating Rate: Decrease the heating rate to 1-2 °C per minute.

-

Expertise & Experience: A slow heating rate is paramount to ensure the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting point.

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁-T₂.

-

Validation: Repeat the accurate determination at least once with a fresh sample to ensure reproducibility.

Equilibrium Solubility Determination

Principle: The shake-flask method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature. It is considered the "gold standard" for solubility measurement.

Methodology (Shake-Flask Method):

-

System Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Trustworthiness: Using an excess of solid is crucial to ensure that the final solution is truly saturated.

-

-

Equilibration: Agitate the vial at a constant temperature (e.g., using an orbital shaker in a temperature-controlled chamber) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Expertise & Experience: Filtration is a critical step to prevent undissolved microparticles from entering the sample for analysis, which would lead to an overestimation of solubility. The filter material must not bind the analyte.

-

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility using a calibration curve prepared with standard solutions of the compound of known concentrations. Report the result in units such as mg/mL or mol/L at the specified temperature.

pKa Determination by Potentiometric Titration

Principle: A weak acid is titrated with a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized, as described by the Henderson-Hasselbalch equation (pH = pKa when [A⁻] = [HA]).

Methodology:

-

Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is low). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).

-

Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

-

Titration: Place the solution of the acid in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the strong base titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

-

Data Recording: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point (the point of steepest pH change).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (Vₑ) from the inflection point of the curve (often found using the maximum of the first derivative, dpH/dV).

-

The half-equivalence point volume is Vₑ/2.

-

Find the pH on the titration curve that corresponds to the volume Vₑ/2. This pH value is the experimental pKa.

-

Authoritative Grounding: At the half-equivalence point, the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation, the log term becomes log(1), which is zero, thus simplifying the equation to pH = pKa.

-

Safety and Handling

As a laboratory chemical, this compound requires proper handling to minimize risk.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8]

-

Signal Word: Warning.[8]

-

Pictogram: GHS07 (Exclamation mark).[8]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Conclusion

This compound is a stable, crystalline solid with well-defined thermal and physicochemical properties. Its limited aqueous solubility and acidic nature, with a pKa slightly lower than that of benzoic acid, are key considerations for its application in both synthesis and formulation. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties and ensure the quality and consistency of the material used in their work. A thorough understanding of these fundamental characteristics is the first step toward the successful application of this versatile chemical intermediate.

References

- ChemBK. (2024). 20576-82-3 - Physico-chemical Properties. ChemBK.com. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760954, this compound. PubChem. [Link]

- St. Olaf College. (n.d.). Melting Point Determination. St. Olaf College Department of Chemistry. [Link]

- University of Toronto. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. University of Toronto Scarborough. [Link]

- Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

Sources

- 1. This compound | C12H14O4 | CID 2760954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 20576-82-3: this compound [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 20576-82-3 [chemicalbook.com]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound | 20576-82-3 [sigmaaldrich.com]

A Guide to 4-(tert-Butoxycarbonyl)benzoic Acid: Navigating Chemical Identity and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The nomenclature "4-(tert-Butoxycarbonyl)benzoic acid" presents a critical ambiguity within chemical literature and databases, referring to two distinct molecular structures with profoundly different applications. For the researcher and drug development professional, a precise understanding of the intended compound is paramount to experimental success. This guide provides a comprehensive technical overview of both entities, elucidating their unique chemical structures, properties, synthesis, and applications to ensure clarity and scientific integrity in their use.

The two compounds addressed are:

-

4-(((tert-butoxy)carbonyl)amino)benzoic acid : A key building block in peptide synthesis and medicinal chemistry, where a Boc-protected amine is situated at the para-position of the benzoic acid.

-

This compound : A mono-protected dicarboxylic acid, also known as mono-tert-butyl terephthalate, pivotal in polymer chemistry and the synthesis of metal-organic frameworks (MOFs).

This document will address each compound in separate, dedicated sections to provide a clear and unambiguous reference for the scientific community.

Part A: 4-(((tert-butoxy)carbonyl)amino)benzoic acid

Also known as N-Boc-4-aminobenzoic acid or Boc-4-Abz-OH , this compound is a bifunctional molecule of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1]

Chemical Structure and Properties

The structure consists of a benzoic acid core with an amino group at the 4-position, which is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group strategy is fundamental in organic synthesis, allowing for the selective reaction of the carboxylic acid moiety while the nucleophilic amine is masked.[2][3] The Boc group is known for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.[2][3]

| Property | Value | Source |

| CAS Number | 66493-39-8 | [4] |

| Molecular Formula | C12H15NO4 | [4] |

| Molecular Weight | 237.25 g/mol | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; less soluble in water. | [1] |

Synthesis

The most common synthetic route to 4-(((tert-butoxy)carbonyl)amino)benzoic acid involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Sources

An In-depth Technical Guide to 4-(tert-Butoxycarbonyl)benzoic Acid (CAS: 20576-82-3)

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butoxycarbonyl)benzoic acid, a pivotal building block in modern organic synthesis and pharmaceutical development. With the CAS Number 20576-82-3, this bifunctional molecule offers a unique combination of a carboxylic acid and a tert-butoxycarbonyl (Boc) protected ester, enabling strategic manipulations in the synthesis of complex molecular architectures. This document delves into its chemical and physical properties, provides detailed synthesis protocols, explores its diverse applications in drug discovery, and outlines essential safety and handling procedures. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage the full potential of this versatile reagent.

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of organic synthesis, particularly within the realm of medicinal chemistry, the strategic use of bifunctional building blocks is paramount. These molecules, possessing two distinct reactive sites, allow for sequential and controlled chemical transformations, paving the way for the efficient construction of complex target molecules. This compound emerges as a quintessential example of such a strategic component. Its structure, featuring a free carboxylic acid and a Boc-protected carboxylic acid at the para position of a benzene ring, offers a unique handle for a variety of chemical modifications. The Boc group, known for its stability under a range of conditions and its facile, clean removal under acidic conditions, provides an orthogonal protecting group strategy. This allows for the selective reaction at the free carboxylic acid moiety, followed by the deprotection and subsequent functionalization of the second carboxylic acid, making it an invaluable tool in multi-step syntheses.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20576-82-3 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 100-102 °C | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | |

| IUPAC Name | 4-[(tert-butoxy)carbonyl]benzoic acid | [1] |

Synthesis of this compound: A Validated Protocol

The reliable synthesis of starting materials is a critical first step in any synthetic campaign. A common and efficient method for the preparation of this compound involves the selective hydrolysis of di-tert-butyl terephthalate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction, workup, and purification to ensure a high-purity final product.

Materials:

-

Di-tert-butyl terephthalate

-

Potassium hydroxide (KOH)

-

tert-Butanol

-

Deionized water

-

Hydrochloric acid (HCl), 1N

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend di-tert-butyl terephthalate (1.0 eq) in a mixture of tert-butanol and deionized water.

-

Hydrolysis: While stirring, add a solution of potassium hydroxide (1.0 eq) in deionized water dropwise to the suspension.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup - Extraction: Cool the reaction mixture to room temperature and remove the tert-butanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.

-

Workup - Acidification: Carefully acidify the aqueous layer with 1N hydrochloric acid until the pH is acidic, resulting in the precipitation of a white solid.

-

Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound in drug discovery stems from its ability to act as a versatile building block and linker. The free carboxylic acid allows for coupling reactions, while the Boc-protected acid provides a latent reactive site for subsequent modifications.

Role as a Bifunctional Linker in PROTACs and Other Conjugates

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is an ideal starting material for the synthesis of such linkers. The free carboxylic acid can be coupled to one of the ligands, and after subsequent deprotection of the Boc group, the newly revealed carboxylic acid can be attached to the second ligand. This stepwise approach allows for the controlled and efficient assembly of complex PROTAC molecules.

Caption: Use of this compound in PROTAC synthesis.

Synthesis of Pyrrolidinone Analogs and Other Heterocycles

One of the documented applications of this compound is in the synthesis of pyrrolidinone analogs, which are of interest as potential 20S proteasome inhibitors. In these syntheses, the free carboxylic acid of this compound can be activated and reacted with an amine to form an amide bond, a key step in the construction of the target molecule. The Boc-protected ester can be carried through several synthetic steps and deprotected at a later stage to reveal a carboxylic acid for further functionalization or to act as a key pharmacophoric feature.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, and signals in the aromatic region corresponding to the protons on the benzene ring. |

| ¹³C NMR | The carbon NMR spectrum will display characteristic signals for the carbonyl carbons of the carboxylic acid and the ester, the quaternary carbon and the methyl carbons of the tert-butyl group, and the carbons of the aromatic ring. |

| FTIR | The infrared spectrum will exhibit a broad O-H stretch characteristic of a carboxylic acid, a sharp C=O stretch for the ester carbonyl, and another C=O stretch for the carboxylic acid carbonyl, along with C-H and C=C stretching and bending vibrations of the aromatic ring.[3][4] |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS: 20576-82-3) is a strategically important and versatile building block in organic synthesis and drug discovery. Its bifunctional nature, coupled with the reliable chemistry of the Boc protecting group, provides a powerful tool for the construction of complex molecules, including PROTACs and other pharmaceutical leads. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- PubChem. This compound.

- The Royal Society of Chemistry.

- Supporting Inform

- PubChem. 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid.

- ResearchGate.

- PubMed.

- Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. [Link]

- SpectraBase. 4-Tert-butylbenzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

- CR Subscription Agency. Combinatorial Chemistry with Solid Phase Synthesis: An Outline. [Link]

- PubMed. Potential fibrinolytic agents: versatile synthetic route to novel 4-(branched alkyl)benzoic acids via beta-monosubstituted or beta,beta-disubstituted styrene-4-carboxylic acids. [Link]

- ResearchGate. Applications of combinatorial chemistry to drug design and development. [Link]

- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

- PubMed Central. Combinatorial Chemistry in Drug Discovery. [Link]

Sources

- 1. This compound | C12H14O4 | CID 2760954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-(tert-Butoxycarbonyl)benzoic Acid: A Versatile Bifunctional Building Block

Abstract: This technical guide provides a comprehensive overview of 4-(tert-butoxycarbonyl)benzoic acid (CAS No. 20576-82-3), a pivotal intermediate in advanced chemical synthesis. Also known as mono-tert-butyl terephthalate, this molecule's unique bifunctional nature—possessing a free carboxylic acid for coupling reactions and a sterically hindered tert-butyl ester for orthogonal protection—makes it an invaluable tool for researchers in materials science, polymer chemistry, and drug discovery. This document details its physicochemical properties, spectroscopic signature, synthesis protocols, and key applications, with a focus on the causality behind its utility and established methodologies for its use.

Core Physicochemical & Structural Properties

This compound is an aromatic carboxylic acid where one of the two carboxylic acid groups of terephthalic acid is protected as a tert-butyl ester. This structural motif is the foundation of its utility, providing a stable, protected handle that can be selectively removed under acidic conditions, while the free carboxylic acid remains available for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 222.24 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2][3] |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | [1] |

| CAS Number | 20576-82-3 | [1] |

| Appearance | White to light yellow crystalline solid | [3][4] |

| Melting Point | 209 - 212 °C (with decomposition) | [4] |

| Solubility | Soluble in organic solvents such as ethanol, DMF, and DCM | [3] |

Note on Physical Properties: A significant discrepancy exists in reported melting points in commercial literature. While one source reports 82-86 °C[3], the higher value of 209-212 °C is more consistent with related structures like mono-methyl terephthalate (220-223 °C)[5] and is considered more reliable. Researchers should verify the properties of their specific batch.

Spectroscopic Profile for Compound Verification

Verifying the identity and purity of this compound is critical. The following data, based on its structure and publicly available predicted values, serves as a benchmark for characterization.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | tert-Butyl Protons (s, 9H) | ~1.6 ppm | Characteristic singlet for the nine equivalent protons of the t-Bu group. |

| Aromatic Protons (d, 2H) | ~8.1-8.3 ppm | Protons ortho to the carboxylic acid group, deshielded. | |

| Aromatic Protons (d, 2H) | ~7.9-8.1 ppm | Protons ortho to the ester group. | |

| Carboxylic Acid Proton (s, 1H) | >12 ppm | Broad singlet, highly deshielded; position is concentration-dependent. | |

| ¹³C NMR | tert-Butyl Carbonyl (C=O) | ~165 ppm | Carbonyl carbon of the ester. |

| Carboxylic Acid Carbonyl (C=O) | ~167 ppm | Carbonyl carbon of the acid. | |

| Quaternary t-Bu Carbon | ~82 ppm | Central carbon of the t-Bu group. | |

| Methyl t-Bu Carbons | ~28 ppm | Three equivalent methyl carbons. | |

| Aromatic Carbons | 129-135 ppm | Range for the six aromatic carbons. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ | Carbonyl stretching of the hydrogen-bonded acid dimer.[6] | |

| C=O Stretch (Ester) | 1715-1740 cm⁻¹ | Carbonyl stretching of the tert-butyl ester.[6] | |

| C-O Stretch | 1100-1300 cm⁻¹ | Stretching vibrations for both ester and acid C-O bonds. | |

| Mass Spec | [M+H]⁺ | 223.096 m/z | Predicted value for the protonated molecule.[2] |

| [M+Na]⁺ | 245.078 m/z | Predicted value for the sodium adduct.[2] | |

| [M-H]⁻ | 221.081 m/z | Predicted value for the deprotonated molecule.[2] |

Synthesis and Purification Protocol

The synthesis of mono-tert-butyl terephthalate requires a selective mono-esterification of terephthalic acid, which can be challenging due to the competing formation of the di-ester and unreacted starting material. A robust method involves the acid-catalyzed esterification with an excess of a tert-butyl source.

Protocol: Acid-Catalyzed Mono-Esterification of Terephthalic Acid

This protocol is a self-validating system; successful synthesis will yield a product whose spectroscopic data matches the profile in Section 2, confirming its identity.

Causality: The use of a strong acid catalyst protonates the carbonyl oxygen of terephthalic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by tert-butanol. The tert-butyl group's steric bulk provides a degree of kinetic selectivity, favoring mono-esterification over di-esterification, especially when reaction times and stoichiometry are controlled.

Materials:

-

Terephthalic acid (1.0 eq)

-

tert-Butanol (1.5 - 2.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Suspend terephthalic acid (1.0 eq) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add tert-butanol (1.5-2.0 eq) to the suspension.

-

Catalysis: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring mixture.

-

Reaction: Heat the mixture to a gentle reflux (approx. 40°C for DCM) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of terephthalic acid and the appearance of the mono-ester and di-ester products.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with additional DCM.

-

Neutralization: Carefully wash the organic layer with saturated NaHCO₃ solution to quench the acid catalyst. Repeat until CO₂ evolution ceases. Caution: Pressure buildup.

-

Extraction: Wash the organic layer sequentially with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product (a mixture of starting material, mono-ester, and di-ester) is best purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The mono-ester is more polar than the di-ester but less polar than the di-acid.

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Protocol: TFA-Mediated Deprotection

This is a standard, high-yield protocol for cleaving tert-butyl esters. [7][8] Materials:

-

This compound substrate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Toluene (for azeotropic removal)

Procedure:

-

Dissolution: Dissolve the tert-butyl ester-protected compound in anhydrous DCM (a typical concentration is 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Acid Addition: Add an equal volume of TFA to the solution (i.e., a 1:1 v/v mixture of DCM:TFA). For substrates sensitive to the tert-butyl cation, a scavenger like triisopropylsilane (TIS) can be added (2-5% v/v). [9]3. Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. [10]4. Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Azeotropic Removal: To remove residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times.

-

Final Product: The resulting solid is terephthalic acid, which can be purified further by recrystallization if necessary.

Safety & Handling

This compound is classified as an irritant. Standard laboratory safety precautions are required.

-

Hazard Statements:

-

H315: Causes skin irritation. [4] * H319: Causes serious eye irritation. [4] * H335: May cause respiratory irritation. [4]* Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. [4] * Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. [4] * Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8 °C). [4]Keep away from strong oxidizing agents and strong bases.

References

- Various Authors. (2015). How can I deprotect esters using TFA?

- Various Authors. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

- Supporting Information. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. The Royal Society of Chemistry. [Link]

- PubChem. (2025). This compound.

- Gresham, W. F. (1949). Preparation of mono-alkyl esters of terephthalic acid.

- PubChem. (2025). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid.

- PubChemLite. (2025). This compound (C12H14O4). [Link]

- PubChemLite. (2025). 4-{[(tert-butoxy)carbonyl]amino}benzoic acid. [Link]

- ChemBK. (2024). mono-(tert-Butyl)

- Chenot, E. D., et al. (2007). Preparation of Monoalkyl Terephthalates: An Overview.

- Wikipedia. (n.d.). Terephthalic acid. [Link]

- Penczek, S., & Slomkowski, S. (Eds.). (2005).

- Alla, A., & Muñoz-Guerra, S. (n.d.). Synthesis and characterization of poly(butylene terephthalate)

- ResearchGate. (n.d.). IR spectra of benzoic acid. [Link]

- Devroede, J., et al. (2009). The Synthesis of Poly(butylene terephthalate) from Terephthalic Acid, Part II. University of Groningen Research Portal. [Link]

- Eshaghi, M., et al. (2021). Terephthalate-based metal-organic frameworks as corrosion inhibitors. Chemical Review and Letters. [Link]

- Li, J. R., et al. (2012).

- Request PDF. (n.d.). Poly(butylene terephthalate)

- Gonçalves, J. M. R., et al. (2024).

- Kumar, P., et al. (2021). Terephthalate and trimesate metal–organic frameworks of Mn, Co, and Ni. RSC Publishing. [Link]

- Al-Ghanim, A., et al. (2023). Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery. PMC - NIH. [Link]

- Request PDF. (2025). The Synthesis of Poly(butylene terephthalate)

- ResearchGate. (2011).

- EuroPlas. (2024).

- Al-Zoubi, M. S., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central. [Link]

- Su, Z., et al. (2025).

Sources

- 1. This compound | C12H14O4 | CID 2760954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. mono-Methyl terephthalate | 1679-64-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

4-(tert-Butoxycarbonyl)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(tert-Butoxycarbonyl)benzoic Acid

Abstract

This compound, also known as mono-tert-butyl terephthalate, is a pivotal intermediate in the fields of polymer science and medicinal chemistry. Its utility stems from the orthogonal reactivity of its two functional groups: a robust carboxylic acid and a sterically hindered tert-butyl ester that serves as a protecting group. This guide provides a comprehensive overview of the predominant synthesis pathway for this molecule, focusing on the principles of selective esterification. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that govern reaction success, offering a resource for researchers and drug development professionals aiming to leverage this versatile building block.

Introduction: The Strategic Importance of Mono-Protection

In multi-step organic synthesis, the ability to selectively mask a functional group while another reacts is paramount. This compound (CAS No: 20576-82-3, Molecular Formula: C₁₂H₁₄O₄) is a classic exemplar of this principle.[1][2] It is a derivative of terephthalic acid in which one of the two carboxylic acid moieties is protected as a tert-butyl ester.

The tert-butyl group is a favored protecting group for carboxylic acids due to its stability under a wide range of nucleophilic and basic conditions, yet its susceptibility to facile cleavage under moderately acidic conditions (e.g., using trifluoroacetic acid). This differential reactivity allows for the free carboxylic acid to undergo transformations such as amidation or reduction, followed by the clean deprotection of the ester to reveal the second carboxylic acid, with the only byproducts being volatile isobutylene and carbon dioxide. This strategic utility makes it an invaluable synthon in the production of complex polymers and active pharmaceutical ingredients (APIs).

Core Synthesis Pathway: Selective Mono-Esterification of Terephthalic Acid

The most direct and industrially relevant approach to synthesizing this compound is the selective mono-esterification of terephthalic acid. The primary challenge lies in preventing the reaction from proceeding to the formation of the diester, di-tert-butyl terephthalate. Control over stoichiometry, reaction conditions, and catalyst choice is critical to maximizing the yield of the desired mono-ester.

Mechanistic Rationale: Acid-Catalyzed Esterification

The reaction typically proceeds via an acid-catalyzed mechanism. The catalyst, usually a strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of one of terephthalic acid's carboxyl groups. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of tert-butanol.

A key challenge with using tert-butanol is its high propensity to undergo acid-catalyzed dehydration to form isobutylene, especially at elevated temperatures.[3] Therefore, alternative methods that generate the tert-butyl cation or use other tert-butylating agents under milder conditions are often preferred. A common and effective strategy involves the use of isobutylene gas with an acid catalyst.

Caption: Acid-catalyzed mono-esterification of terephthalic acid.

Comparative Analysis of Synthesis Protocols

Several methods have been developed for the selective mono-esterification of terephthalic acid. The choice of method often depends on available equipment, scale, and desired purity.

| Method | tert-Butyl Source | Catalyst | Typical Solvent | Advantages | Disadvantages | Yield (%) | Reference |

| Method A | tert-Butanol | H₂SO₄ | Dioxane / Toluene | Inexpensive reagents. | Risk of alcohol dehydration; formation of di-ester. | 40-60 | [4] |

| Method B | Isobutylene | H₂SO₄ or p-TsOH | Dichloromethane / Dioxane | Cleaner reaction; generates t-butyl cation in situ. | Requires handling of flammable gas. | 70-85 | [5] |

| Method C | Di-tert-butyl dicarbonate (Boc₂O) | DMAP | Acetonitrile | Mild conditions. | Expensive reagent; typically used for amines. | 45-65 | [6] |

| Method D | DMF-di-tert-butyl acetal | (None) | Dichloromethane / Reflux | Clean reaction; neutral conditions. | Reagent can be costly and moisture-sensitive. | ~70 | [5] |

Detailed Experimental Protocol: Synthesis via Isobutylene Alkylation

This protocol is a robust and high-yielding method adapted from established literature procedures. It leverages the in-situ generation of the tert-butyl carbocation from isobutylene, which is scavenged by the carboxylic acid.[5]

Materials and Equipment

-

Reactants: Terephthalic acid, Isobutylene (condensed or from a cylinder), Sulfuric acid (concentrated).

-

Solvent: Dioxane or Dichloromethane (DCM).

-

Equipment: Pressure-rated reaction vessel (e.g., Parr reactor), magnetic stirrer, cooling bath, standard laboratory glassware for work-up, rotary evaporator.

Step-by-Step Procedure

-

Reaction Setup: In a pressure vessel, suspend terephthalic acid (1.0 eq) in dioxane (or DCM) to make a 0.5 M solution.

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) with vigorous stirring.

-

Addition of Isobutylene: Seal the vessel. Carefully add condensed isobutylene (1.5 - 2.0 eq) to the cooled mixture. Self-Validation Check: An excess of isobutylene is used to favor the reaction kinetics but a large excess could promote diester formation. The amount is a critical parameter to optimize.

-

Reaction: Allow the vessel to warm to room temperature and stir for 24-48 hours. The pressure inside the vessel will increase as the isobutylene vaporizes. Monitor the reaction progress by TLC or HPLC. Causality Explanation: Running the reaction at room temperature minimizes the acid-catalyzed dehydration of any potential tert-butanol formed and provides a balance between reaction rate and selectivity.

-

Work-up: Once the reaction is complete, cool the vessel and carefully vent any excess isobutylene in a fume hood.

-

Quenching: Pour the reaction mixture into a beaker containing ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers. Trustworthiness Principle: The acidic catalyst and unreacted terephthalic acid will largely remain in the aqueous phase, providing an initial purification.

-

Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a white solid.

Purification and Characterization

-

Purification: The primary impurities are unreacted terephthalic acid and the di-tert-butyl terephthalate byproduct. Recrystallization from a solvent system like hexanes/ethyl acetate is often effective.

-

Characterization: The identity and purity of the final product should be confirmed by:

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the carboxylic acid proton (typically a broad singlet >10 ppm), and a sharp singlet for the nine tert-butyl protons around 1.6 ppm.

-

Melting Point: Compare with the literature value.

-

Mass Spectrometry: To confirm the molecular weight of 222.24 g/mol .[2]

-

Experimental Workflow Visualization

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound is a foundational procedure for chemists requiring a selectively protected terephthalic acid derivative. While several routes exist, the acid-catalyzed reaction of terephthalic acid with isobutylene offers a scalable, efficient, and high-yielding pathway. Success hinges on the careful control of reaction parameters to maximize mono-esterification and minimize byproduct formation. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently produce and validate this critical chemical intermediate for their advanced synthesis applications.

References

- Vertex AI Search. (n.d.). METHYL 4-(TERT-BUTOXYCARBONYL(METHYL)AMINO)BENZOATE synthesis.

- ChemicalBook. (2023). 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid.

- Google Patents. (n.d.). US2479066A - Preparation of mono-alkyl esters of terephthalic acid.

- ChemicalBook. (n.d.). This compound synthesis.

- ResearchGate. (2007). Preparation of Monoalkyl Terephthalates: An Overview.

- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.

- Chem-Impex. (n.d.). Boc-4-aminobenzoic acid.

- PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid.

- ChemBK. (2024). mono-(tert-Butyl) terephthalate.

- ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?.

- PubChem. (n.d.). This compound.

- ResearchGate. (2012). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite.

- ResearchGate. (2010). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C12H14O4 | CID 2760954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. US2479066A - Preparation of mono-alkyl esters of terephthalic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid. It delves into the compound's chemical identity, properties, synthesis, applications, and safety protocols, providing the necessary insights for its effective utilization in a laboratory and developmental setting.

Nomenclature and Structural Elucidation

A critical first step in utilizing any chemical reagent is the unambiguous confirmation of its identity. The compound in focus is systematically named 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid according to IUPAC nomenclature.[1] It is frequently referred to in literature and commercial listings by its semi-systematic name, 4-(tert-butoxycarbonyl)benzoic acid.

It is imperative to distinguish this compound from a similarly named but structurally distinct molecule: 4-{[(tert-butoxy)carbonyl]amino}benzoic acid. The key difference lies in the linkage of the tert-butoxycarbonyl group to the benzoic acid backbone. In the subject compound of this guide, the linkage is an ester, whereas in the latter, it is a carbamate (amide) linkage. This structural variance leads to significant differences in chemical reactivity, stability, and application.

-

This Guide's Focus: 4-(tert-butoxycarbonyl)benzoic acid (Ester Linkage)

-

Commonly Confused Compound: 4-(Boc-amino)benzoic acid (Amide Linkage)

Below is a diagram illustrating the chemical structure of 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid.

Caption: Structure of 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental design, particularly for anticipating its behavior in various solvent systems and reaction conditions.

| Identifier | Value |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid[1] |

| CAS Number | 20576-82-3[1] |

| Molecular Formula | C12H14O4[1] |

| Molecular Weight | 222.24 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O[2] |

| InChIKey | ILBDCOLCHNVWNS-UHFFFAOYSA-N[1] |

| Property | Value | Significance in Application |

| Appearance | White to off-white crystalline solid | Visual confirmation of purity; suitable for reactions requiring solid dispensing. |

| Melting Point | 138-140 °C[3] | A sharp melting range is indicative of high purity. Useful for reaction temperature considerations. |

| Boiling Point | 305.1±15.0 °C (Predicted)[3] | Suggests low volatility under standard laboratory conditions. |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, DMSO); less soluble in water.[4] | Guides choice of solvent for reactions, purification (recrystallization), and analytical sample preparation. |

| pKa (Predicted) | 4.49±0.10[3] | Indicates it is a weak acid, similar to benzoic acid. Important for acid-base reactions and extractions. |

| XLogP3 | 2.3[1] | Predicts moderate lipophilicity, influencing its solubility and chromatographic behavior. |

Synthesis and Purification

The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid is typically achieved through the esterification of a benzoic acid derivative. A common and direct method involves the reaction of 4-carboxybenzoic acid (terephthalic acid mono-tert-butyl ester) precursors. An alternative conceptual route involves the selective protection of one of the carboxyl groups of terephthalic acid.

Sources

solubility of 4-(tert-Butoxycarbonyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-(tert-Butoxycarbonyl)benzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the . Intended for researchers, scientists, and drug development professionals, this document navigates the theoretical principles governing solubility, outlines a robust experimental protocol for its quantitative determination, and discusses the key factors that influence the dissolution process. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide leverages established chemical principles and data from analogous compounds to provide a predictive and practical foundation for laboratory work.

Introduction and Physicochemical Profile

This compound (CAS No. 20576-82-3) is a bifunctional organic molecule featuring a carboxylic acid group and a tert-butyl ester. This structure makes it a valuable building block in organic synthesis, particularly where the carboxylic acid moiety requires protection or modification. Understanding its solubility is critical for reaction engineering, purification processes (such as crystallization), formulation development, and chromatographic analysis.

The molecule's structure dictates its solubility behavior. It possesses a polar, hydrophilic carboxylic acid group capable of hydrogen bonding, and a larger, non-polar, hydrophobic region comprising the benzene ring and the bulky tert-butyl group. This amphiphilic nature suggests a nuanced solubility profile across solvents of varying polarities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)O | [1] |

Theoretical Principles and Expected Solubility Profile

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[2] For this compound, several forces are at play:

-

Hydrogen Bonding: The carboxylic acid group (-COOH) can act as both a hydrogen bond donor and acceptor. This is the dominant interaction in polar protic solvents like alcohols.

-

Dipole-Dipole Interactions: The carbonyl groups (C=O) in both the ester and carboxylic acid functions create permanent dipoles, allowing for favorable interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The non-polar benzene ring and tert-butyl group interact primarily through weaker London dispersion forces, which are the main interactions with non-polar solvents (e.g., hexane, toluene).[2]

Given the molecule's structure, we can predict its general solubility behavior. The large non-polar surface area suggests poor solubility in highly polar solvents like water, a characteristic common to higher-member carboxylic acids.[2][3] Conversely, it is expected to be soluble in a range of organic solvents that can interact effectively with either its polar or non-polar regions.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Solvents can form strong hydrogen bonds with the carboxylic acid group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | Solvents engage in dipole-dipole interactions. The solubility of the related 4-(Boc-amino)benzoic acid in DCM supports this.[4] |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to Low | Solubility is dependent on Van der Waals forces. The bulky non-polar groups will favor these interactions, but the polar carboxylic acid group will limit overall solubility. Benzoic acid is soluble in diethyl ether and toluene.[5][6] |

Factors Influencing Solubility

The solubility of this compound is not a static property but is influenced by several external and internal factors. Understanding these variables is key to controlling and optimizing dissolution processes.

-

Temperature: For most solid solutes, solubility in liquid solvents increases with temperature.[5][7] This is because the dissolution process is often endothermic, meaning that providing thermal energy helps overcome the lattice energy of the solid and promotes mixing.

-

Solvent Polarity: As outlined in Table 2, the polarity of the solvent is a primary determinant. A solvent must be able to effectively solvate both the polar and non-polar portions of the molecule to achieve high solubility.

-

Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts solubility. Solvents like alcohols are particularly effective due to their ability to interact strongly with the carboxylic acid group.

-

Presence of Water: For carboxylic acids in organic solvents, the presence of small amounts of water can sometimes increase solubility.[8] This phenomenon is attributed to the formation of water-acid hydrogen-bonded complexes that are more readily solvated.

Caption: Key factors influencing the solubility of a solid organic compound.

Experimental Protocol for Solubility Determination

Due to the scarcity of published data, experimental determination is essential. The isothermal equilibrium method, followed by gravimetric analysis, is a reliable and straightforward technique.[9] This protocol ensures that a true equilibrium is reached, providing accurate and reproducible data.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of choice (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass sample pans

Protocol: Isothermal Equilibrium Method

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Causality: Using an excess of the solid guarantees that the solution reaches its maximum solute concentration (saturation) at the given temperature.

-

-

Solvent Addition: Accurately add a known mass of the chosen solvent to each vial using the analytical balance. Seal the vials tightly.

-

Equilibration: Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure that dissolution equilibrium is achieved.

-

Self-Validation: To confirm equilibrium is reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer changes over time.

-

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 2 hours. This allows the excess solid to settle.

-

Causality: This step is critical to prevent suspended solid particles from being carried over during sampling, which would artificially inflate the measured solubility.

-

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense a known mass of the clear, saturated solution into a pre-weighed (tared) sample pan. Record the exact mass of the solution.

-

Solvent Evaporation: Place the sample pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant mass of the dried solid is achieved.

-

Calculation: The solubility (S) is calculated as the mass of the dissolved solid per mass of the solvent.

-

Mass of dissolved solid = (Mass of pan + dried solid) - (Mass of tared pan)

-

Mass of solvent = (Mass of solution) - (Mass of dissolved solid)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

Caption: Workflow for experimental solubility determination via the isothermal equilibrium method.

Conclusion

This guide provides a foundational understanding of the solubility of this compound. While specific quantitative data remains to be broadly published, a strong predictive framework can be built based on its molecular structure and the established principles of chemical solubility. The molecule is expected to be readily soluble in polar organic solvents, particularly those capable of hydrogen bonding, with moderate to low solubility in non-polar media. For any application requiring precise solubility values, the detailed experimental protocol provided herein offers a reliable and self-validating method for their determination.

References

- CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760954, this compound.

- Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?[Link]

- ResearchGate. (2021, October 12). (PDF)

- ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Starr, J. N. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

- Various Authors. (n.d.).

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

Sources

- 1. This compound | C12H14O4 | CID 2760954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. quora.com [quora.com]

- 4. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 4-(tert-Butoxycarbonyl)benzoic Acid

Introduction

4-(tert-Butoxycarbonyl)benzoic acid is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure incorporates a carboxylic acid and a tert-butoxycarbonyl (Boc) protected ester on a benzene ring, making it a valuable building block for the synthesis of more complex molecules. The precise characterization of this compound is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for its structural elucidation in solution.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data of this compound. In the absence of readily available, verified experimental spectra in public databases, this document serves as an expert-driven predictive guide. It offers researchers, scientists, and drug development professionals a robust framework for the interpretation of anticipated NMR data and a detailed protocol for its experimental acquisition and verification. The principles of chemical shift theory, spin-spin coupling, and the analysis of analogous structures form the foundation of the spectral predictions presented herein.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group. The chemical shifts are influenced by the electronic effects of the carboxylic acid and the tert-butoxycarbonyl ester functionalities.

A diagram illustrating the predicted proton environments of this compound is provided below.

Figure 1. Predicted proton environments in this compound.

Predicted Chemical Shifts, Multiplicities, and Integration:

| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |

| Ha | ~8.1 - 8.2 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing carboxylic acid group and meta to the ester group, leading to a significant downfield shift. They will be coupled to the Hb protons. |

| Hb | ~7.9 - 8.0 | Doublet (d) | 2H | These protons are ortho to the ester group and meta to the carboxylic acid group. They are expected to be slightly upfield relative to Ha. They will be coupled to the Ha protons. |

| -C(CH₃)₃ | ~1.6 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and will appear as a sharp singlet in the aliphatic region. |

| -COOH | ~12 - 13 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on concentration and solvent.[1] |

Rationale for Predictions:

The predictions are based on the analysis of substituent effects on the benzene ring. Both the carboxylic acid and the ester are electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The protons ortho to the more strongly deactivating carboxylic acid group (Ha) are expected to be the most downfield. The para-disubstitution pattern will result in a characteristic AA'BB' system, which often simplifies to two doublets if the chemical shift difference between Ha and Hb is sufficiently large.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The chemical shifts are highly indicative of the type of carbon (aliphatic, aromatic, carbonyl).

A diagram illustrating the predicted carbon environments of this compound is provided below.

Figure 2. Predicted carbon environments in this compound.

Predicted Chemical Shifts:

| Carbon Label | Predicted Chemical Shift (ppm) | Justification |

| C8 (COOH) | ~167 - 172 | The carboxyl carbon is highly deshielded and appears in the characteristic range for carboxylic acids.[1] |

| C7 (C=O) | ~164 - 168 | The ester carbonyl carbon is also deshielded, typically appearing slightly upfield from the carboxylic acid carbon.[2] |

| C4 | ~135 - 140 | This quaternary aromatic carbon is attached to the carboxylic acid group and will be downfield. |

| C1 | ~130 - 135 | This quaternary aromatic carbon is attached to the ester group. |

| C2, C6 | ~129 - 131 | These aromatic carbons are ortho to the carboxylic acid group. |

| C3, C5 | ~128 - 130 | These aromatic carbons are ortho to the ester group. |

| C9 | ~82 - 85 | The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift. |

| C10, C11, C12 | ~28 | The three equivalent methyl carbons of the tert-butyl group will appear as a single signal in the aliphatic region. |

Rationale for Predictions:

The chemical shifts of the carbonyl carbons are predicted based on established ranges for carboxylic acids and esters.[2][3] The aromatic carbon shifts are influenced by the electron-withdrawing nature of both substituents. The quaternary carbons attached to the functional groups will be the most downfield of the aromatic signals. The aliphatic carbons of the tert-butyl group have characteristic chemical shifts.

Experimental Verification: A Step-by-Step Protocol

To confirm the predicted spectral data, a systematic experimental approach is required. This involves careful sample preparation and the acquisition of a suite of 1D and 2D NMR experiments.

Experimental Workflow

Figure 3. Experimental workflow for NMR analysis.

Part 1: Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Part 2: NMR Data Acquisition

The following experiments should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C{¹H} NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

2D COSY (Correlation Spectroscopy):

-

This experiment identifies proton-proton couplings.

-

Cross-peaks will appear between coupled protons, which will confirm the J-coupling between the Ha and Hb aromatic protons.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlations).[4]

-

This will definitively link the aromatic proton signals to their corresponding carbon signals and the tert-butyl protons to their methyl carbons.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

This experiment shows correlations between protons and carbons over two to three bonds.[4]

-

This is crucial for assigning the quaternary carbons. For example, the tert-butyl protons should show a correlation to the ester carbonyl carbon (C7) and the quaternary carbon of the tert-butyl group (C9). The aromatic protons will show correlations to neighboring and quaternary carbons, allowing for the complete assignment of the carbon skeleton.

-

Data Analysis and Structural Confirmation

The acquired spectra should be processed (Fourier transformation, phasing, and baseline correction) using appropriate software. The predicted chemical shifts and coupling patterns can then be compared with the experimental data. The combination of 1D and 2D NMR data will allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the structure of this compound.[5][6]

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental NMR principles and comparative data from analogous structures. The accompanying experimental protocol outlines a clear and efficient workflow for the acquisition and interpretation of the necessary NMR data to empirically validate these predictions. By following this guide, researchers, scientists, and drug development professionals can confidently characterize this important chemical entity, ensuring its purity and structural integrity for downstream applications.

References

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1-10.

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2227.

- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.

- Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- University of California, San Diego. (2022). Manually Setting up 2D experiments.

- Supporting Information for a scientific publication. (n.d.).

- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).

- Varian, Inc. (2005). Varian NMR Instructions - 2D.

- Emerald Cloud Lab. (2025).

- PubChem. (n.d.). Terephthalic Acid.

- SpectraBase. (n.d.). Terephthalic acid, monomethyl ester - Optional[1H NMR] - Chemical Shifts.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.